Cyanidin 3-Xyloside
Overview
Description
Cyanidin 3-Xyloside is an anthocyanin that can be isolated from the hulls of purple sunflower . It is a naturally occurring anthocyanin that has been shown to have health benefits . It has potential anti-cancer activity and can be found in plums and berries .
Synthesis Analysis
Cyanidin-3-O-glucoside (C3G) is a member of the anthocyanin family of dietary polyphenols, which are water-soluble pigments found in a wide range of fruits and vegetables . It is absorbed in its unmodified molecular form in the upper digestive tract, goes through the extended first-passage metabolism and its metabolites enter the bloodstream .Molecular Structure Analysis
The molecular formula of this compound is C20H19ClO10 . Its average mass is 454.812 Da and its monoisotopic mass is 454.066681 Da .Chemical Reactions Analysis
Cyanidin-3-O-glucoside (C3G) is a natural anthocyanin with antioxidant, anti-inflammatory, and antitumor properties . It has been shown to inhibit the activity of the Cox-2 gene, which is involved in inflammation, and chlorogenic acids, which are found in wine .Scientific Research Applications
Natural Occurrence and Biochemical Analysis :
- Cyanidin 3-Xyloside is found in flowers, leaves, and fruits of certain species, including Begonia, Clivia, Prunus, Ribes, and Rubus. It often co-occurs with related compounds and is formed when specific biochemical systems co-exist in plants. This compound has been identified along with other flavonoids and polyphenols, indicating a complex interplay of phytochemicals in these plants (Harborne & Hall, 1964).
Potential in Food and Cosmetic Industries :
- Enzymatic modification of this compound derivatives has been shown to enhance their lipophilicity and thermostability, preserving their antioxidant properties. This modification has implications for broadening the application of natural anthocyanins in the cosmetic and food industries (Yang, Kortesniemi, Yang, & Zheng, 2018).
Health Benefits and Pharmaceutical Applications :
- This compound exhibits α-glucosidase inhibitory activity, suggesting its potential use in diabetes treatment, particularly in combination with other drugs like acarbose (Adisakwattana, Charoenlertkul, & Yibchok-anun, 2009).
- It is associated with various health benefits, including antioxidant, anti-inflammatory, anticancer, antidiabetic, cardio-protective, and neuroprotective effects. These properties make it a candidate for use in health supplements and food additives (Liang, Liang, Guo, & Yang, 2021).
Antioxidant and Cytoprotective Activities :
- In studies involving human lymphocytes, this compound demonstrated significant antioxidant and cytoprotective activities, suggesting its potential in mitigating oxidative stress-related cellular damage (Bellocco, Barreca, Laganà, Calderaro, Lekhlifi, Chebaibi, Smeriglio, & Trombetta, 2016).
Metabolic Processing in Humans :
- Following consumption, human subjects metabolize this compound, leading to several anthocyanin metabolites in urine and serum. This metabolism is crucial for understanding its bioavailability and potential health effects (Kay, Mazza, Holub, & Wang, 2004).
Potential for Enhancing Phytochemical Production :
- Radiation processing, such as gamma irradiation, has been explored to enhance the production of anthocyanins like this compound in blackberries, showing the potential for agricultural optimization (Ryu, Cho, Ryu, Jin, Kim, Kang, & Han, 2017).
Mechanism of Action
Target of Action
Cyanidin 3-Xyloside (C3G) primarily targets the adenosine monophosphate-activated protein kinase (AMPK), a cellular energy sensor involved in metabolism and the aging process . It also interacts with adiponectin receptors .
Mode of Action
C3G activates AMPK, leading to the suppression of hepatic gluconeogenesis by reducing the expression of gluconeogenic genes through the phosphorylation inactivation of CRTC2 and HDAC5 coactivators .
Biochemical Pathways
C3G affects several biochemical pathways. It activates the AMPK pathway, leading to the suppression of gluconeogenesis . It also increases cellular AMP levels in cultured hepatocytes . Furthermore, C3G shows potent antioxidant activity and induces cellular senescence and apoptosis in oxidative-stress induced senescence in hepatocarcinoma cells .
Pharmacokinetics
C3G is absorbed in its unmodified molecular form in the upper digestive tract, goes through the extended first-passage metabolism, and its metabolites enter the bloodstream . The efficacy and distribution of c3g in the human body are restricted due to its low stability and bioaccessibility .
Result of Action
The activation of AMPK by C3G leads to the suppression of hepatic gluconeogenesis, contributing to hypoglycemic effects . Additionally, C3G exhibits anti-cancer activity through the induction of apoptosis and cellular senescence . It increases senescence-associated β-galactosidase expression, while increasing the expression levels of P16, P21, and P53, key markers of cellular senescence .
Action Environment
The efficacy and distribution of C3G in the human body are influenced by its stability and bioaccessibility . Its low stability can be affected by environmental factors such as pH and temperature. The lipid-, polysaccharide-, protein-, and nanocapsule-associated conjugates have achieved targeted delivery with enhanced bioaccessibility and controlled release .
Safety and Hazards
While specific safety and hazard data for Cyanidin 3-Xyloside is not available in the search results, it is generally advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Biochemical Analysis
Biochemical Properties
Cyanidin 3-Xyloside interacts with various enzymes, proteins, and other biomolecules. It is absorbed in its unmodified molecular form in the upper digestive tract, goes through the extended first-passage metabolism, and its metabolites enter the bloodstream . The catabolism of this compound in the gastrointestinal tract could produce bioactive phenolic metabolites, such as protocatechuic acid, phloroglucinaldehyde, vanillic acid, and ferulic acid .
Cellular Effects
This compound has various effects on cells. It possesses health benefits such as antioxidant, cardio-protective, anti-inflammatory, neuroprotective, anti-cancer, anti-diabetic, and anti-thrombotic activities . It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level. It does not directly interact with AMPK but activates AMPK through the adiponectin receptor signaling pathway . It also increases cellular AMP levels in cultured hepatocytes .
Temporal Effects in Laboratory Settings
The efficacy and distribution of this compound in the human body are restricted due to its low stability and bioaccessibility . Lipid-, polysaccharide-, protein-, and nanocapsule-associated conjugates have achieved targeted delivery with enhanced bioaccessibility and controlled release .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages
Metabolic Pathways
This compound is involved in various metabolic pathways. It is absorbed in its unmodified molecular form in the upper digestive tract, goes through the extended first-passage metabolism, and its metabolites enter the bloodstream .
Transport and Distribution
This compound is transported and distributed within cells and tissues
Properties
IUPAC Name |
(4S,5R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxyoxane-3,4,5-triol;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O10.ClH/c21-9-4-12(23)10-6-16(30-20-18(27)17(26)14(25)7-28-20)19(29-15(10)5-9)8-1-2-11(22)13(24)3-8;/h1-6,14,17-18,20,25-27H,7H2,(H3-,21,22,23,24);1H/t14-,17+,18?,20?;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORTBMTXABUAMJS-CRTITRSXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C=C4)O)O)O)O)O)O)O.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](C(C(O1)OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C=C4)O)O)O)O)O)O)O.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClO10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60747388 | |
Record name | 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-1-benzopyran-1-ium-3-yl (2xi)-D-threo-pentopyranoside chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60747388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29761-24-8 | |
Record name | 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-1-benzopyran-1-ium-3-yl (2xi)-D-threo-pentopyranoside chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60747388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is Cyanidin 3-Xyloside and where is it found?
A1: this compound is a naturally occurring anthocyanin, a pigment responsible for the vibrant red, purple, and blue hues in many fruits and vegetables. [, , , , , , ] It's found in various plants, with notable concentrations in chokeberries (Aronia melanocarpa), blackberries, and certain varieties of blueberries (Vaccinium myrtillus). [, , , , , , ]
Q2: How does this compound contribute to the color of fruits?
A3: this compound, like other anthocyanins, absorbs light in the visible spectrum. Its specific chemical structure allows it to absorb most wavelengths except those in the red to purple range, which are reflected back, giving the fruit its characteristic color. [, , , ]
Q3: How stable is this compound in different environments?
A5: The stability of anthocyanins, including this compound, is influenced by factors like pH, temperature, and exposure to light and oxygen. [, ] Studies have shown they degrade more rapidly at higher temperatures and pH levels. [] Further research is necessary to determine specific stability parameters for this compound.
Q4: What is known about the metabolism of this compound in the human body?
A6: Research indicates that this compound, when consumed, undergoes metabolic transformations. [, , ] A study on chokeberry anthocyanins found that this compound levels decreased during simulated digestion, while other compounds with potentially higher antioxidant capacity emerged. [] This suggests possible conversion into metabolites with different bioactivities. Further investigation is needed to fully elucidate the metabolic pathways.
Q5: Are there any established analytical methods for detecting and quantifying this compound?
A7: Yes, techniques like high-performance liquid chromatography (HPLC) coupled with various detectors, including diode-array detectors (DAD) and mass spectrometers (MS), are commonly employed to identify and quantify this compound in plant materials and biological samples. [, , , ]
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